N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide
Description
N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide is a chemical compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a pyridine carboxamide moiety. It has been studied for its potential biological activities and its role in medicinal chemistry.
Properties
IUPAC Name |
N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O2/c1-16(2,9-10-6-7-11(17)8-12(10)18)20-15(22)13-4-3-5-14(21)19-13/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWILWHPYHGFSOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=C(C=C(C=C1)Cl)Cl)NC(=O)C2=CC=CC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorobenzyl chloride with 2-methylpropan-2-amine to form an intermediate. This intermediate is then reacted with 6-oxo-1H-pyridine-2-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring. The use of industrial-grade reagents and equipment ensures the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide involves its interaction with specific molecular targets. One of the primary targets is sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a key component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately causing cell death . This mechanism makes it a promising candidate for antifungal drug development.
Comparison with Similar Compounds
Similar Compounds
Ketoconazole: Another inhibitor of sterol 14α-demethylase, used as an antifungal agent.
Fluconazole: A widely used antifungal drug that also targets sterol 14α-demethylase.
Itraconazole: Similar in function, used to treat various fungal infections.
Uniqueness
N-[1-(2,4-dichlorophenyl)-2-methylpropan-2-yl]-6-oxo-1H-pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct binding properties and potency. Its dichlorophenyl group enhances its ability to interact with the enzyme’s active site, making it a more effective inhibitor compared to some other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
